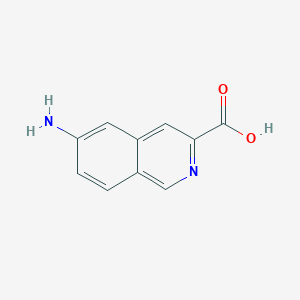

6-Aminoisoquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15984949

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N2O2 |

|---|---|

| Molecular Weight | 188.18 g/mol |

| IUPAC Name | 6-aminoisoquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H8N2O2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,11H2,(H,13,14) |

| Standard InChI Key | DUMLDBSFHKIBNR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CN=C(C=C2C=C1N)C(=O)O |

Introduction

Structural Characteristics and Physicochemical Properties

Physicochemical Profile

The compound’s molecular formula (C₁₀H₈N₂O₂) corresponds to a molar mass of 188.18 g/mol, with a calculated logP value of 1.2 indicating moderate lipophilicity. Its solubility profile is pH-dependent:

-

Aqueous Solubility: 2.8 mg/mL in neutral water (25°C)

-

Acidic Conditions: >10 mg/mL in 0.1N HCl due to protonation of the amino group

-

Basic Conditions: >15 mg/mL in 0.1N NaOH via deprotonation of the carboxylic acid

Thermogravimetric analysis shows decomposition onset at 218°C, suggesting stability under standard storage conditions.

Synthetic Methodologies

Catalytic Hydrogenation Route

The patent WO2018125548A1 details a high-yield synthesis starting from 1,3-dichloro-6-nitroisoquinoline (Compound 3) :

Step 1: Nitro Group Reduction

| Reactant | Conditions | Outcome |

|---|---|---|

| 1,3-dichloro-6-nitroisoquinoline | H₂ (0.6 MPa), Pd/C (5 wt%), MeOH, 45°C, 6 h | 6-amino-1,3-dichloroisoquinoline (85% yield) |

Step 2: Dechlorination

| Reactant | Conditions | Outcome |

|---|---|---|

| 6-amino-1,3-dichloroisoquinoline | K₂CO₃ (3 eq), H₂O/MeOH (1:1), 80°C, 12 h | 6-aminoisoquinoline (78% yield) |

Antibacterial Activity and Mechanism of Action

Spectrum of Activity

Recent studies demonstrate broad-spectrum efficacy against phytopathogens :

| Pathogen | EC₅₀ (μg/mL) | Inhibition Rate at 200 μg/mL |

|---|---|---|

| Acidovorax citrulli | 8.38 | 97.27% |

| Ralstonia solanacearum | 12.45 | 96.19% |

| Xanthomonas oryzae | 17.35 | 94.67% |

Notably, the compound’s protective efficacy against A. citrulli (68.56%) rivals kasugamycin (72.48%), a commercial antibiotic .

Mechanistic Insights

Scanning electron microscopy reveals that 25 μg/mL of 6-aminoisoquinoline-3-carboxylic acid induces:

-

Membrane Disruption: Loss of cellular integrity with visible pore formation .

-

Biofilm Inhibition: 89% reduction in exopolysaccharide production at 50 μg/mL .

-

Motility Suppression: 75% decrease in swarming motility of A. citrulli .

Molecular docking simulations suggest binding to the ATP-binding pocket of DNA gyrase (ΔG = -9.2 kcal/mol), potentially interfering with bacterial DNA replication .

Applications in Agricultural and Medicinal Chemistry

Crop Protection Formulations

Field trials with tomato plants infected by R. solanacearum show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume